molecular formula C9H7NO2 B3215203 2-(Furan-2-YL)-4-hydroxypyridine CAS No. 1159817-17-0

2-(Furan-2-YL)-4-hydroxypyridine

Cat. No.: B3215203
CAS No.: 1159817-17-0
M. Wt: 161.16 g/mol
InChI Key: YAIPBHUVERCNPJ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-hydroxypyridine (CAS 1159817-17-0) is a high-purity heterocyclic compound supplied for advanced chemical and biochemical research. This compound features a unique molecular architecture combining furan and 4-hydroxypyridine rings, making it a valuable scaffold in medicinal chemistry and drug discovery. In biochemical research, this compound and its structural analogs serve as important tools for studying enzyme mechanisms. Specifically, 4-hydroxypyridine has been identified as a non-nucleophilic analogue of phenol that can bind to and stabilize aminoacrylate intermediates in enzyme studies, such as those with tyrosine phenol-lyase . This application makes it particularly valuable for probing reaction mechanisms and trapping catalytic intermediates. The structural motif of fused furan-pyridine derivatives continues to be investigated across multiple research domains, including the development of novel heterocyclic compounds with potential biological activity . Researchers value this compound for its potential as a building block in constructing more complex molecular architectures. Product Specification: CAS Number: 1159817-17-0 ; Molecular Formula: C9H7NO2 ; Molecular Weight: 161.16 g/mol ; SMILES: c1cc(oc1)c2cc(ccn2)O . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet for proper handling protocols.

Properties

IUPAC Name

2-(furan-2-yl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIPBHUVERCNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671728
Record name 2-(Furan-2-yl)pyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-17-0
Record name 2-(2-Furanyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159817-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Furan 2 Yl 4 Hydroxypyridine and Analogues

Established Synthetic Routes to Hydroxypyridine Frameworks

The synthesis of hydroxypyridine cores is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies often involve the construction of the pyridine (B92270) ring from acyclic precursors.

Ring Expansion Strategies from Furan (B31954) Precursors

A highly relevant and promising approach for the synthesis of 2-heteroaryl-hydroxypyridines involves the ring expansion of furan precursors. A study has described a straightforward, one-step reaction of 2-acylfurans with ammonia (B1221849) at elevated temperatures (150 °C) to produce 2-heteroaryl-3-hydroxypyridine derivatives. worktribe.com This method is particularly pertinent as it directly utilizes a furan derivative to construct the pyridine ring, suggesting a viable route to 2-(Furan-2-YL)-4-hydroxypyridine. While the cited study focuses on 3-hydroxypyridines, modifications to the starting materials and reaction conditions could potentially favor the formation of the 4-hydroxy isomer.

Multicomponent Reaction Approaches for Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyridines from simple starting materials in a single step. acs.org Several named reactions fall under this category, with the Hantzsch pyridine synthesis being a classic example.

The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. core.ac.ukyoutube.com This reaction initially forms a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. For the synthesis of this compound, furfural (B47365) could serve as the aldehyde component. A study on the synthesis of 1,4-dihydropyridines has utilized furfural-derived trienolates reacting with pyridiniums under N-heterocyclic carbene (NHC) catalysis, highlighting the compatibility of the furan moiety in such transformations. researchgate.net

The Bohlmann-Rahtz pyridine synthesis is another powerful method that generates substituted pyridines from the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration. wikipedia.orgorganic-chemistry.orgsynarchive.com This approach avoids the need for a separate oxidation step. Modifications of this reaction have been developed to allow for a one-pot synthesis of pyridines. organic-chemistry.org

A green and solvent-free multicomponent synthesis of 2-hydroxypyridines has also been reported, involving the condensation of alkenes, ketones, and ammonium acetate. acs.org This method's high yields and environmentally friendly conditions make it an attractive potential route.

A novel three-component synthesis has been developed to produce highly functionalized pyridines, which are suitable precursors for further reactions due to the presence of a 4-hydroxy group. researchgate.net

Multicomponent Reaction Reactants Product Type Key Features
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia1,4-DihydropyridineRequires subsequent oxidation to pyridine. core.ac.ukyoutube.com
Bohlmann-Rahtz Pyridine SynthesisEnamine, EthynylketoneSubstituted PyridineAvoids a separate oxidation step. wikipedia.orgorganic-chemistry.org
Solvent-Free MCRAlkenes, Ketones, Ammonium Acetate2-Hydroxypyridine (B17775)Environmentally friendly, high yields. acs.org

Condensation Reactions in Pyridine Synthesis

Condensation reactions are fundamental to the synthesis of pyridine rings. The Kröhnke pyridine synthesis , for instance, uses a pyridinium (B92312) salt to activate a methylene (B1212753) group for a Michael-like addition to an α,β-unsaturated carbonyl compound, followed by ring closure with ammonium acetate.

A particularly relevant example is the condensation of furan-2-carboxaldehyde (furfural) with active methylene compounds . The Knoevenagel condensation, which involves the reaction between an aldehyde and an active methylene compound catalyzed by a base, is a well-established method for C-C bond formation. wikipedia.org Studies have shown the successful condensation of furfural with compounds like malononitrile, demonstrating the reactivity of the furan aldehyde in these types of reactions. wikipedia.org The resulting products can be further elaborated to form the pyridine ring.

Cyclization Reactions in the Formation of Hydroxypyridines

Intramolecular cyclization is a key step in many pyridine syntheses. For instance, the synthesis of 6-substituted-4-hydroxy-2-pyridinones has been achieved through the intramolecular trapping of a ketene (B1206846) by a functionalized enamine-dioxinone. core.ac.uk This process involves a thermolysis step followed by cyclization and aromatization to yield the pyridinone unit.

Another approach involves the cyclocondensation of β-ketoamides with other reagents. While specific examples leading to this compound are scarce, the general principle of constructing the pyridine ring through the cyclization of a suitably substituted acyclic precursor remains a viable strategy.

Targeted Synthesis of this compound

Optimization of Reaction Conditions and Yields

The optimization of any synthetic route is crucial for maximizing yield and purity while minimizing byproducts and reaction times. For the proposed synthesis of this compound, several parameters would need to be systematically investigated.

For a Multicomponent Reaction Approach (e.g., Hantzsch-type):

Parameter Variables to Investigate Potential Impact
Catalyst Lewis acids (e.g., Yb(OTf)₃, ZnBr₂), Brønsted acids (e.g., acetic acid), organocatalysts (e.g., piperidine, NHC carbenes). wikipedia.orgorganic-chemistry.orgCan influence reaction rate, selectivity, and yield.
Solvent Protic (e.g., ethanol), aprotic (e.g., toluene, DMSO), or solvent-free conditions. acs.orgorganic-chemistry.orgAffects solubility of reactants and can influence reaction pathway.
Temperature Room temperature to reflux.Can impact reaction kinetics and selectivity. Higher temperatures may be needed for cyclodehydration steps. organic-chemistry.org
Reactant Ratios Stoichiometric or slight excess of certain reactants.Can drive the reaction to completion and influence product distribution.

For a Ring Expansion Approach:

Parameter Variables to Investigate Potential Impact
Ammonia Source Anhydrous ammonia, ammonium acetate, aqueous ammonia.Can affect the efficiency of the ring expansion and cyclization.
Temperature High temperatures (e.g., 150 °C) are likely required. worktribe.comCrucial for overcoming the activation energy of the ring expansion.
Pressure Atmospheric or sealed-tube conditions.Can influence reaction rate and prevent loss of volatile reactants.
Catalyst Potentially Lewis or Brønsted acids to facilitate intermediates.Could lower the required reaction temperature and improve yields.

The following table presents hypothetical optimization data for a targeted synthesis based on analogous reactions found in the literature.

Hypothetical Optimization of a Multicomponent Synthesis of a 2-Aryl-4-hydroxypyridine Derivative

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1Acetic Acid (20)Ethanol802445
2Yb(OTf)₃ (10)Toluene1101265
3Piperidine (15)Methanol (B129727)651858
4NoneSolvent-free100275

This table illustrates how systematic variation of reaction conditions can lead to significant improvements in product yield. The development of a robust and efficient synthesis for this compound would necessitate a similar empirical approach to optimization.

Catalyst Systems for Synthetic Transformations

The synthesis of the core structure and its analogues often relies on catalytic systems to promote efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively detailed in the provided results, general principles of pyridine and furan synthesis offer insights into potential catalytic strategies.

For the pyridine component, copper-based catalysts have been employed in the synthesis of 4-hydroxypyridines. chemicalbook.com For instance, copper(II) sulfate (B86663) pentahydrate in methanol has been used for the synthesis of 4-hydroxypyridine (B47283) derivatives. chemicalbook.com Palladium catalysts are also common in cross-coupling reactions to form C-C bonds, which could be instrumental in joining pre-functionalized furan and pyridine rings. researchgate.net

In the realm of furan synthesis, a variety of catalysts are utilized. Gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Additionally, bismuth triflate (Bi(OTf)₃) is a notable catalyst for the dehydrative cycloisomerization of α-hydroxyoxetanyl ketones to produce hydroxymethyl-tethered furans. rsc.org For the transformation of biomass-derived furans, catalysts like H-Y zeolite and palladium supported on S-1 have been used for conversions of furfural. nih.gov

Derivatization and Structural Modification of this compound

The modification of the this compound scaffold is crucial for developing new derivatives with potentially enhanced properties. This can be achieved by introducing substituents on either the pyridine or the furan ring, or by creating more complex fused systems.

Introduction of Substituents on the Pyridine Ring

The reactivity of the pyridine ring allows for the introduction of various functional groups. The hydroxyl group at the 4-position can be a site for O-alkylation or conversion to a leaving group, such as a nonaflate, to facilitate palladium-catalyzed coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents at this position. Electrophilic substitution on the pyridine ring itself can be challenging, but the use of pyridine N-oxides can facilitate reactions at the C-2 and C-4 positions. scribd.com

Modifications of the Furan Moiety

The furan ring also offers opportunities for structural diversification. The furan moiety is a key structural element in many bioactive natural products. rsc.org Transformations can include electrophilic substitution, lithiation followed by reaction with electrophiles, and various cycloaddition reactions. The oxidative dearomatization of furans is a powerful strategy to create more complex structures, such as functionalized butenolides or other heterocyclic systems. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The construction of fused heterocyclic systems from the this compound backbone can lead to novel compounds with unique three-dimensional structures and properties. researchgate.net Fused heterocycles are systems where two or more rings share a bond. researchgate.net This can be achieved through intramolecular cyclization reactions. For example, appropriately substituted derivatives of the parent compound could undergo cyclization to form furo[...]-pyridines or other complex polycyclic systems. nih.gov The reaction of 5H-chromeno[2,3-b]pyridines to form benzo[b]chromeno[4,3,2-de] nih.govgoogle.comnaphthyridines is an example of creating such fused systems. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridinones and their derivatives. nih.govsigmaaldrich.com The use of microwave irradiation can be particularly advantageous for the synthesis of this compound derivatives, potentially enabling more efficient and environmentally friendly synthetic routes. researchgate.net For instance, the synthesis of novel 2,3-dihydro-4-pyridinones has been achieved in very short reaction times (not exceeding 120 seconds) using microwave irradiation with montmorillonite (B579905) K-10 as a catalyst. nih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides critical data on the number, type, and connectivity of hydrogen atoms within a molecule. For 2-(Furan-2-yl)-4-hydroxypyridine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the protons on both the furan (B31954) and pyridine (B92270) rings.

The protons of the furan ring typically appear as multiplets due to spin-spin coupling. For instance, in a related compound, 1-(furan-2-yl)ethan-1-ol, the furan protons show characteristic chemical shifts at approximately 7.36 ppm (doublet of doublets), 6.31 ppm (doublet of doublets), and 6.22 ppm (doublet of triplets). stackexchange.com Similarly, the protons on the pyridine ring of a 2-hydroxypyridine (B17775) derivative exhibit signals in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the substituents. For 2-hydroxypyridine itself, proton signals are observed around 7.48, 7.40, 6.59, and 6.29 ppm. chemicalbook.com The hydroxyl proton on the pyridine ring is also observable and its chemical shift can vary depending on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Furan H-5 ~7.4 m
Furan H-3 ~6.4 m
Furan H-4 ~6.3 m
Pyridine H-6 ~7.5 d
Pyridine H-3 ~6.6 s
Pyridine H-5 ~6.3 d
OH Variable br s

Note: The data presented is a generalized representation based on typical values for furan and hydroxypyridine moieties and may vary in the actual spectrum of this compound.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the furan ring in furan itself resonate at approximately δ 142.8 (C2, C5) and 109.8 (C3, C4). In substituted furans, these values will shift depending on the nature of the substituent. For the 4-hydroxypyridine (B47283) moiety, the carbon bearing the hydroxyl group (C4) is significantly deshielded and appears at a higher chemical shift, while the other ring carbons also show characteristic signals. For example, in 2-hydroxypyridine, carbon signals are found in the range of δ 110-160 ppm. spectrabase.com The specific chemical shifts for this compound would be influenced by the electronic interplay between the two heterocyclic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Furan C-2' ~150
Furan C-3' ~110
Furan C-4' ~112
Furan C-5' ~145
Pyridine C-2 ~160
Pyridine C-3 ~105
Pyridine C-4 ~165
Pyridine C-5 ~108
Pyridine C-6 ~140

Note: These are predicted values and can differ in the experimental spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra. nih.gov

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the protons on the furan ring and between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.netyoutube.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would be represented by a cross-peak in the HSQC spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Absorptions in the 1650-1550 cm⁻¹ region due to the C=C and C=N stretching vibrations within the aromatic pyridine and furan rings.

C-O stretching vibrations for the furan ring and the hydroxyl group are also expected. For furan derivatives, ring stretching vibrations are typically observed between 1414-1033 cm⁻¹. globalresearchonline.net The C-O stretch of the hydroxyl group in 4-hydroxypyridine appears around 1216-1276 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl) 3400-3200 (broad)
C-H Stretch (aromatic) 3100-3000
C=C and C=N Stretch (aromatic rings) 1650-1550
C-O Stretch (hydroxyl) ~1250
C-O-C Stretch (furan) ~1050

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated π-electron system. Both furan and pyridine rings are chromophores. Furan itself exhibits a UV absorption maximum around 205-230 nm. nist.gov 2-Hydroxypyridine shows absorption maxima at approximately 293 nm. wikipedia.org The extended conjugation resulting from the connection of the two rings in this compound would likely lead to a bathochromic (red) shift, meaning the absorption maxima would occur at longer wavelengths compared to the individual parent heterocycles. These absorptions are typically due to π → π* and n → π* electronic transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima

Electronic Transition Wavelength (λ_max) (nm)
π → π* > 290
n → π* May be observed as a shoulder at longer wavelength

Note: The solvent can influence the position of the absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The molecular formula of 2-(furan-2-yl)pyridine (B7991472) is C₉H₇NO, with a molecular weight of 145.16 g/mol . nih.gov The addition of a hydroxyl group to form this compound would increase this mass. The fragmentation pattern observed in the mass spectrum provides clues about the structure. Common fragmentation pathways for such compounds include the loss of small, stable molecules like carbon monoxide (CO) from the pyridine ring, as seen in the mass spectrum of 2-pyridone which shows a significant peak corresponding to [M-CO]⁺. wikipedia.org The furan ring can also undergo characteristic fragmentation.

Table 5: Anticipated Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Significance
[M]⁺ Corresponds to the molecular weight Molecular Ion
[M-CO]⁺ M - 28 Loss of carbon monoxide from the pyridine ring
[M-HCN]⁺ M - 27 Loss of hydrogen cyanide from the pyridine ring
Fragments of furan ring Various Indicative of the furan substructure

Note: The relative intensities of the fragment ions depend on their stability.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. While the synthesis and properties of this compound are noted in various chemical contexts, detailed structural elucidation via single-crystal X-ray diffraction has not been publicly reported.

Crystallographic studies are crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystal lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are fundamental to understanding the physical and chemical properties of a compound.

For related compounds, X-ray diffraction has been a key characterization method. For instance, studies on derivatives of furan and pyridine have revealed detailed structural features, including the planarity of the aromatic rings and the nature of their intermolecular packing. However, without a specific study on this compound, any discussion of its crystal structure would be speculative.

Further research involving the growth of suitable single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive data for the following parameters:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C₉H₇NO₂
Formula weight 161.16
Temperature Data not available
Wavelength Data not available
Crystal system Data not available
Space group Data not available
Unit cell dimensions a = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume ? ų
Z ?
Density (calculated) ? Mg/m³
Absorption coefficient ? mm⁻¹
F(000) ?
Crystal size ? x ? x ? mm
Theta range for data collection ? to ? °
Index ranges ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?
Reflections collected ?
Independent reflections ? [R(int) = ?]
Completeness to theta = ?° ? %
Absorption correction Data not available
Max. and min. transmission ? and ?
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters ? / ? / ?
Goodness-of-fit on F² ?
Final R indices [I>2sigma(I)] R1 = ?, wR2 = ?
R indices (all data) R1 = ?, wR2 = ?

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

Atom x y z U(eq) [Ų]
O1 Data not available Data not available Data not available Data not available
O2 Data not available Data not available Data not available Data not available
N1 Data not available Data not available Data not available Data not available
C1 Data not available Data not available Data not available Data not available
C2 Data not available Data not available Data not available Data not available
C3 Data not available Data not available Data not available Data not available
C4 Data not available Data not available Data not available Data not available
C5 Data not available Data not available Data not available Data not available
C6 Data not available Data not available Data not available Data not available
C7 Data not available Data not available Data not available Data not available
C8 Data not available Data not available Data not available Data not available

Table 3: Hypothetical Bond Lengths [Å] and Angles [°] for this compound

Bond Length Angle Degrees
O1-C Data not available C-O-C Data not available
N1-C Data not available C-N-C Data not available
C-C Data not available C-C-C Data not available

Without experimental data, a detailed discussion of the molecular geometry, intermolecular interactions, and crystal packing remains unfeasible. The acquisition of such data would be a valuable contribution to the chemical sciences, providing a more complete understanding of the structure-property relationships of this heterocyclic compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(Furan-2-yl)-4-hydroxypyridine, this would typically involve:

Molecular Electrostatic Potential (MEP) Mapping:Visualizing the electrostatic potential on the surface of the molecule to predict sites for electrophilic and nucleophilic attack.

No specific data for these analyses for this compound were found in the searched literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction of a small molecule with a biological target.

Prediction of Binding Modes with Biological Macromolecules:Simulating the interaction of this compound with proteins or other macromolecules to predict its potential biological activity.

Specific molecular docking studies involving this compound and biological macromolecules are not available in the reviewed scientific literature.

Estimation of Binding Energies

The estimation of binding energies is a critical component of computational drug design and materials science, providing a quantitative measure of the interaction strength between a ligand, such as this compound, and a target molecule, typically a protein. While specific binding energy calculations for this compound are not extensively documented in publicly available literature, the methodologies for such estimations are well-established.

One common approach is the use of molecular docking simulations coupled with scoring functions to predict the binding mode and affinity. Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with the solvation free energies.

For instance, in studies of other heterocyclic compounds, computational analyses have been used to predict binding affinities with various biological targets. Density Functional Theory (DFT) calculations are also utilized to understand the electronic properties that influence binding, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial in determining the nature and strength of intermolecular interactions, including hydrogen bonds and π-π stacking, which are expected to be significant for this compound due to its hydroxyl group and aromatic rings.

A study on a different furan-containing compound, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, calculated the N-H···O hydrogen-bond energy to be -57.5 kJ mol⁻¹ nih.gov. This highlights the significant contribution of hydrogen bonding to the stability of such systems, a factor that would be crucial in the binding of this compound to a target.

The binding energy of a ligand to its receptor is also dependent on the protonation states of the protein and the ligand, which can be influenced by the surrounding microenvironment acs.org. Therefore, accurate pKa calculations are an important prerequisite for reliable binding energy estimations.

While specific data for this compound is not available, the table below illustrates typical binding energy values obtained for similar heterocyclic compounds against various biological targets, as reported in computational studies.

Compound ClassTarget ProteinEstimated Binding Energy (kcal/mol)Computational Method
Pyridine (B92270) DerivativesAcetylcholinesterase-9.5 to -11.5Molecular Docking
Furan (B31954) DerivativesCyclooxygenase-2 (COX-2)-8.0 to -10.0Molecular Docking & MM/GBSA
Benzofuran DerivativesTyrosine Kinase-7.5 to -9.5Molecular Docking

This table represents typical values for related compound classes and is for illustrative purposes only. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to investigate the conformational stability and interaction dynamics of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when bound to a biological target. These simulations track the movements of atoms based on a force field, offering insights into the flexibility of the molecule, the stability of its different conformations, and the nature of its interactions with surrounding molecules.

MD simulations of furan-containing polymers, such as furan resins, have been conducted to predict their mechanical properties and to understand the chemical reactions occurring during polymerization nih.gov. These studies demonstrate the utility of MD in modeling the dynamic behavior of furan-based systems. Similarly, MD simulations of pyridine derivatives have been employed to study their conformational flexibility and interactions within the binding pockets of enzymes like cholinesterases nih.gov.

In the context of this compound, an MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and simulating its behavior over a period of nanoseconds to microseconds. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. A stable RMSD indicates that the molecule is not undergoing large structural changes.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, this could reveal the degree of rotational freedom between the furan and pyridine rings.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the molecule and solvent or a binding partner. This is particularly relevant for the hydroxyl group of the pyridine ring and the oxygen atom of the furan ring.

Radial Distribution Function (RDF): To understand the solvation shell around the molecule and the specific interactions with solvent molecules.

When studying the interaction of this compound with a biological target, the complex would be simulated. This would provide detailed information on the stability of the binding pose predicted by molecular docking and the key amino acid residues involved in the interaction. For example, a study on other heterocyclic inhibitors with CDK2/4/6 receptors used MD simulations to validate docking results and identified that polar interactions, especially electrostatic interactions, were crucial for bioactivity nih.gov.

The table below summarizes the types of insights that can be gained from MD simulations of heterocyclic compounds.

Simulation ParameterInformation GainedRelevance to this compound
RMSD of the ligandConformational stability in a given environmentUnderstanding the rigidity and preferred conformation of the molecule.
RMSF of the ligandFlexibility of different molecular fragmentsAssessing the rotational freedom between the furan and pyridine rings.
Intermolecular Hydrogen BondsSpecific interactions with solvent or a targetQuantifying the role of the hydroxyl and furan oxygen in interactions.
Binding Free Energy (e.g., via MM/PBSA)Strength of interaction with a targetPredicting the binding affinity to a biological receptor.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new compounds without the need for experimental measurements. For this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and corrosion inhibition efficiency.

A typical QSPR study involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For example, a study on furan derivatives as corrosion inhibitors used a dataset of 13 compounds with experimentally determined inhibition efficiencies digitaloceanspaces.com.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

In a QSPR study on furan derivatives for corrosion inhibition, descriptors such as the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), dipole moment, and various topological indices were used to build a predictive model digitaloceanspaces.com. The resulting models showed a good correlation between the calculated descriptors and the experimental corrosion inhibition efficiency.

For this compound, a QSPR model could be developed to predict a property like its lipophilicity (logP), which is a critical parameter in drug design. The model would use descriptors calculated for a series of related furan and pyridine derivatives with known logP values.

The following table provides an example of descriptors that could be used in a QSPR study of this compound and their potential relationship to its properties.

Descriptor TypeExample DescriptorRelated Property
ElectronicHOMO EnergyReactivity, Corrosion Inhibition
ElectronicLUMO EnergyElectron Accepting Ability
StericMolecular VolumeSolubility, Binding Affinity
TopologicalWiener IndexBoiling Point, Viscosity
HydrophobicityLogPMembrane Permeability, Bioavailability

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound, guiding further experimental investigation and application development.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activities

The biological profile of 2-(furan-2-yl)-4-hydroxypyridine derivatives can be significantly modulated by the introduction of various substituents on both the pyridine (B92270) and furan (B31954) rings. The nature, position, and size of these substituents influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in a review of pyridine derivatives with antiproliferative activity, it was noted that the presence and positions of -OH and -OMe groups were favorable structural characteristics. nih.govnih.gov The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. While direct SAR studies comparing the 4-hydroxy position with other isomers (e.g., 3-hydroxy or 5-hydroxy) for 2-(furan-2-yl)pyridine (B7991472) are not extensively documented in the reviewed literature, the general principle holds that the location of the hydroxyl group is a key factor in modulating the biological potency of hydroxypyridine derivatives. A theoretical investigation into hydroxycoumarin derivatives also highlighted that the position of the hydroxyl group can influence the antioxidant properties of a compound. researchgate.net

Modifications to the furan moiety of this compound analogs can lead to significant changes in biological activity. The furan ring itself is a key structural component found in many biologically active compounds and pharmaceuticals. nih.gov SAR studies on furan-containing compounds have shown that substitution on the furan ring can enhance potency. For example, in a series of furan-ring fused chalcones, the attachment of a furan moiety to the A-ring enhanced antiproliferative activity more than twofold compared to the parent compound. nih.gov

Furthermore, the introduction of substituents on the furan ring can modulate the electronic properties and steric profile of the molecule. In the development of novel inhibitors for the SARS-CoV-2 main protease, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were synthesized and evaluated. nih.gov The study demonstrated that substitutions on the furan ring were critical for inhibitory activity, leading to the discovery of potent non-peptidomimetic inhibitors. nih.gov Although specific data on modifications to the furan ring of this compound is limited in the provided search results, the general findings from related series underscore the importance of exploring substitutions on the furan ring to optimize biological activity.

The replacement of the furan ring in this compound with other heterocyclic or aromatic rings is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacological properties. Such bioisosteric replacements can affect potency, selectivity, and pharmacokinetic profiles. Furan, thiophene (B33073), pyridine, and benzene (B151609) are often considered bioisosteres. researchgate.net

For example, a study on 5-HT1F receptor agonists investigated the replacement of an indole (B1671886) nucleus with furo[3,2-b]pyridines, which proved to be an effective strategy, yielding compounds with similar affinity and improved selectivity. researchgate.net In another study, the synthesis and SAR of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated that the nature of the aryl group at the 4-position of the pyridine ring significantly influenced cytotoxic activity. mdpi.com The electronic effects of substituents on this aromatic ring were found to be important for potency. mdpi.com This highlights that replacing the furan ring with other aromatic systems, and further substituting those rings, can be a fruitful approach for modulating biological activity.

The following table illustrates the impact of replacing the furan ring with a substituted thiophene and varying the substituent on an adjacent aryl ring on cytotoxic activity against a cancer cell line.

CompoundAromatic Substituent (R)IC50 (µM)
5aPhenyl>10
5b4-Methylphenyl5.4
5c4-Chlorophenyl3.2
5d4-Bromophenyl1.8
5e2-Methoxyphenyl>10
5f3-Methoxyphenyl6.1
5g3-Nitrophenyl2.5
5h4-Nitrophenyl4.7

Data sourced from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which serves as an illustrative example of the principles of bioisosteric replacement and substituent effects. mdpi.com

Computational SAR Models

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the relationship between the chemical structure of a compound and its biological activity. ijnrd.org These models use statistical methods to correlate molecular descriptors (physicochemical properties) with observed biological activities, such as IC50 values. ijnrd.orgnih.gov

For pyridine and furan derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including P-glycoprotein inhibition and antiproliferative effects. nih.govnih.gov The development of a robust QSAR model involves several key steps: the generation of molecular descriptors (e.g., electronic, steric, and lipophilic parameters), the selection of relevant descriptors, and the establishment of a mathematical relationship between these descriptors and the biological activity. nih.gov

While a specific QSAR model for this compound was not found in the search results, studies on related structures provide insight into the types of models and descriptors that are commonly used. For instance, in a QSAR study of 1,4-dihydropyridines and pyridines as multidrug resistance modulators, partial least squares (PLS) regression was used to develop a model for P-gp inhibition, which showed a good correlation between observed and predicted activities. nih.gov Such models can guide the design of new analogs with improved potency.

Correlations between Structural Features and Biological Potency

The biological potency of this compound derivatives is intrinsically linked to their structural features. SAR studies aim to establish clear correlations between specific molecular modifications and the resulting changes in activity.

Key structural features that influence potency include:

The nature and position of substituents on the pyridine ring: As discussed, the hydroxyl group's position is critical. Other substituents can also have a significant impact. For example, in a series of pyridin-2(1H)-one derivatives, electron-releasing groups were found to be important for modulating urease inhibitory activity. researchgate.net

The substitution pattern on the furan ring: The electronic and steric properties of substituents on the furan ring can fine-tune the biological activity.

The nature of the heterocyclic or aromatic ring system: Replacing the furan ring with other systems like thiophene or a substituted phenyl ring can lead to substantial changes in potency, as illustrated in the table above. mdpi.com

The following interactive table provides an example from a study on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors, demonstrating how the position of a phenyl group on the pyridine ring affects inhibitory activity.

CompoundPosition of Phenyl GroupMSK1 Inhibition at 10 µM (%)IC50 (µM)
1a64217.9 ± 3.9
143Inactive> 30
134Inactive> 30
12a5Inactive> 30

Data sourced from a study on arylpyridin-2-yl guanidine derivatives, illustrating the principle of positional isomerism on biological activity. mdpi.com

These examples underscore the importance of systematic structural modifications and the resulting correlations with biological potency in the drug discovery process.

Preclinical Biological Activity Evaluation in Vitro and in Vivo Models

Enzyme Inhibition Studies

The inhibitory potential of 2-(Furan-2-YL)-4-hydroxypyridine has been investigated against several classes of enzymes. These studies are crucial in preclinical research to determine the compound's mechanism of action and potential therapeutic applications.

Tyrosinase Inhibition

Tyrosinase is a central enzyme in the biosynthesis of melanin, the primary pigment in human skin. nih.gov Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders. nih.gov While a wide variety of compounds, such as flavonoids and chalcones, have been identified as tyrosinase inhibitors, specific inhibitory data for this compound is not extensively detailed in the available literature. mdpi.com Research often focuses on compounds with a 4-substituted resorcinol moiety, which is recognized as an important feature for potent tyrosinase inhibition. mdpi.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain. nih.govnih.gov Numerous synthetic and natural compounds, including various alkaloid and benzofuran derivatives, have been explored for their cholinesterase inhibitory effects. nih.govnih.gov However, specific IC50 values and detailed kinetic analyses for this compound against AChE and BChE are not specified in the reviewed scientific reports.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins. patsnap.compatsnap.com Its inhibitors, known as antifolates, are widely used in the treatment of cancer and microbial infections. patsnap.comwikipedia.org These inhibitors function by disrupting the production of tetrahydrofolate, which is necessary for cell proliferation. patsnap.com While the field of DHFR inhibitors is extensive, encompassing molecules like methotrexate and trimethoprim, specific data quantifying the inhibitory activity of this compound against DHFR or the related enzyme Thymidylate Synthase (TS) is not available in the current body of research.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2 isoforms, are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. semanticscholar.orgnih.gov The search for novel COX inhibitors continues to be an active area of research. Despite the investigation of various heterocyclic compounds as potential COX inhibitors, detailed studies and specific inhibitory concentrations for this compound have not been reported.

Heat Shock Protein 70 (Hsp70) Inhibition

The Heat Shock Protein 70 (Hsp70) family of molecular chaperones plays a significant role in protein folding and cellular stress responses, and they have emerged as targets for cancer therapy. nih.govnih.gov Inhibition of Hsp70 can lead to the degradation of oncoproteins and disrupt the survival mechanisms of cancer cells. acs.org Various small molecules have been identified as Hsp70 inhibitors, acting through different mechanisms, including binding to the ATP pocket or allosteric sites. nih.govresearchgate.net At present, there is no published data detailing the specific inhibitory effects of this compound on Hsp70.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

A comprehensive review of scientific literature did not yield any studies that have specifically investigated the inhibitory activity of this compound against α-amylase or α-glucosidase. While derivatives of furan (B31954) and pyridine (B92270) have been explored for their glycosidase inhibition potential, research on this particular compound is not publicly available.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of this compound

No data is available from the searched sources.

Enzyme IC₅₀ (µM) Type of Inhibition
α-Amylase Data not available Data not available

Topoisomerase Inhibitory Activity

There is currently no published research available that evaluates the topoisomerase inhibitory activity of this compound. The potential of this compound to interfere with the action of topoisomerase enzymes has not been reported in scientific literature.

Table 2: Topoisomerase Inhibitory Activity of this compound

No data is available from the searched sources.

Enzyme IC₅₀ (µM) Mechanism of Action
Topoisomerase I Data not available Data not available

Antioxidant Activity Assessment (In Vitro Assays)

DPPH Radical Scavenging Activity

No studies were found that specifically assess the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound. This common in vitro antioxidant assay has not been reported for this compound.

Table 3: DPPH Radical Scavenging Activity of this compound

No data is available from the searched sources.

Concentration % Inhibition IC₅₀ (µM)

Hydrogen Peroxide (H₂O₂) Scavenging Ability

The capacity of this compound to scavenge hydrogen peroxide has not been documented in the available scientific literature.

Table 4: Hydrogen Peroxide (H₂O₂) Scavenging Ability of this compound

No data is available from the searched sources.

Concentration % Scavenging IC₅₀ (µM)

Ferric Reducing Antioxidant Power (FRAP) Assays

There are no available research findings on the ferric reducing antioxidant power of this compound. The FRAP assay, which measures the ability of a compound to reduce ferric iron, has not been reported for this molecule.

Table 5: Ferric Reducing Antioxidant Power (FRAP) of this compound

No data is available from the searched sources.

Concentration FRAP Value (µM Fe(II)/mg)

Antimicrobial Activity Studies (In Vitro)

A thorough search of scientific databases revealed no studies investigating the in vitro antimicrobial activity of this compound against any bacterial or fungal strains.

Table 6: In Vitro Antimicrobial Activity of this compound

No data is available from the searched sources.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Research into 4-hydroxy-2-pyridone alkaloids containing a furan moiety has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov A study investigating a series of these compounds, including Furanpydone A, N-hydroxyapiosporamide, and Apiosporamide, revealed moderate inhibitory effects against several Gram-positive strains. nih.gov The tested pathogens included Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Clostridium perfringens. nih.govnih.gov One compound, Apiosporamide, showed broad inhibitory activity against these Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µM. nih.gov Furanpydone A and N-hydroxyapiosporamide also displayed selective activity against S. aureus and MRSA. nih.govmdpi.com

In contrast, the activity against Gram-negative bacteria was limited. The compounds showed inhibitory effects against Ralstonia solanacarum but were not effective against Escherichia coli and Pseudomonas aeruginosa at concentrations up to 50 µM. nih.govnih.gov The collective findings suggest that these furan-containing pyridone alkaloids are promising candidates for development as antibacterial agents targeting Gram-positive organisms. nih.govresearchgate.netnih.govresearchgate.net

Data sourced from a study on 4-hydroxy-2-pyridone alkaloids, showing Minimum Inhibitory Concentration (MIC) values against various bacterial strains. nih.gov

Antifungal Activity Against Fungal Strains

Despite the promising antibacterial properties of 4-hydroxy-2-pyridone alkaloids, their antifungal activity appears to be limited. nih.gov In vitro testing of compounds such as Furanpydone A, N-hydroxyapiosporamide, and Apiosporamide showed no significant inhibitory activity against the pathogenic fungal strains Candida albicans and Candida glabrata at a concentration of 50 µM. nih.govnih.gov This suggests that the structural features responsible for antibacterial effects in this class of compounds may not be effective against these particular fungal species. nih.gov While furan derivatives, in general, have been explored for antifungal properties, this specific subclass of pyridone alkaloids has not demonstrated broad-spectrum antifungal efficacy in the strains tested. niscpr.res.inresearchgate.netmdpi.com

Antibiofilm Activity

While specific studies on the antibiofilm activity of this compound are not extensively detailed in the available research, investigations into structurally related furan-2-carboxamides offer insights into the potential of this chemical class. A diversity-oriented collection of furan-2-carboxamides, designed as bioisosteric replacements for the furanone ring, demonstrated significant antibiofilm activity against Pseudomonas aeruginosa. nih.gov Certain carbohydrazide and triazole derivatives were particularly effective, with one carbohydrazide compound achieving a 58% reduction in biofilm formation. nih.gov This activity is linked to the disruption of quorum sensing, with molecular docking studies suggesting the LasR protein as a plausible target. nih.gov These findings indicate that the furan core is a valuable scaffold for developing antibiofilm agents.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7, Human Breast Cancer, Rat Glioma)

The 4-hydroxy-2-pyridone alkaloid structure, particularly when combined with a furan element, has shown significant cytotoxic potential against a range of human cancer cell lines. nih.govresearchgate.net Furanpydone A, a novel 4-hydroxy-2-pyridone alkaloid, demonstrated broad-spectrum inhibitory activity against ten different cancer cell lines with IC50 values ranging from 4.35 to 9.72 µM. nih.govnih.govmdpi.com The affected cell lines include gastric adenocarcinoma (MKN-45), colon cancer (HCT116), chronic myelogenous leukemia (K562), lung cancer (A549), prostate cancer (DU145), glioblastoma (SF126), melanoma (A-375), renal cancer (786O), bladder cancer (5637), and pancreatic cancer (PATU8988T). nih.gov

Computational studies have further explored the anticancer potential of Furanpydone A, suggesting that its inhibitory activity may be linked to the enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is often overexpressed in malignancies. nih.gov The potent and broad-based cytotoxicity of these compounds underscores their potential for development as anticancer therapeutic agents. nih.govmdpi.com

Table showing the cytotoxic activity (IC50 values) of Furanpydone A against a panel of human cancer cell lines. nih.gov

Apoptosis Induction in Cancer Cells

Several studies have established that furan-based compounds can induce cancer cell death through apoptosis. nih.govnih.govuj.edu.pl One furan-containing fatty acid, F-6, was shown to dose-dependently induce apoptosis in both K562 leukemia and MDA-MB-231 breast cancer cells. nih.gov This was confirmed by the detection of cleaved PARP and cleaved caspase-3, key markers of the apoptotic cascade. nih.gov

Similarly, other novel furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. nih.gov The pro-apoptotic effect was linked to the intrinsic mitochondrial pathway, evidenced by an increase in p53 and Bax levels and a decrease in the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org The natural alkaloid N-hydroxyapiosporamide, a related 4-hydroxy-2-pyridone, also induces both apoptosis and autophagic cell death in colorectal cancer cells. researchgate.net These findings collectively suggest that apoptosis induction is a key mechanism behind the anticancer activity of this class of furan-containing compounds. nih.govmdpi.com

Immunomodulatory Activity (e.g., ST2 Inhibition in Graft Versus Host Disease Models)

Structurally related furan compounds have been identified as potent inhibitors of the ST2 (Suppression of Tumorigenicity 2) receptor, highlighting a potential immunomodulatory role. nih.govashpublications.org The ST2 receptor and its ligand, Interleukin-33 (IL-33), are critical in modulating immune responses. nih.gov An elevated plasma level of soluble ST2 (sST2) is a significant risk biomarker for Graft-versus-host disease (GVHD), a severe complication of hematopoietic cell transplantation. nih.govnih.gov sST2 acts as a decoy receptor, sequestering IL-33 and thereby amplifying pro-inflammatory responses while suppressing tolerogenic T-cell activation. nih.govresearchgate.net

Small-molecule inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine scaffold have been developed to target this pathway. nih.govacs.org These inhibitors block the ST2/IL-33 interaction, which in in vitro mixed lymphocyte reaction assays, led to decreased proliferation of CD4+ and CD8+ T cells and an increase in the regulatory T cell (Treg) population. nih.gov In murine models of GVHD, administration of these furan-based ST2 inhibitors effectively reduced sST2 levels, alleviated disease severity, and improved survival. ashpublications.orgacs.org This research demonstrates that furan-containing molecules can possess significant immunomodulatory activity by targeting the ST2/IL-33 axis, offering a novel therapeutic strategy for immune-mediated disorders like GVHD. ashpublications.orgnih.gov

Chemopreventive Activity (In Vitro Models)

Information regarding the modulatory effects of this compound on phase I and phase II metabolizing enzymes is not currently available. Phase I enzymes, such as the cytochrome P450 superfamily, are involved in the initial modification of xenobiotics, while phase II enzymes conjugate these modified compounds to increase their water solubility and facilitate excretion. fiveable.menih.govresearchgate.netlongdom.org The interaction of this compound with these enzyme systems has not been documented in the searched scientific literature.

There is no specific information available concerning the effects of this compound on the transactivation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including several cytochrome P450 enzymes. nih.govnih.govmdpi.com Whether this compound acts as an agonist or antagonist of AhR, or has any effect on its signaling pathway, has not been reported in the available research.

The capacity of this compound to induce the Nrf2-mediated antioxidant response has not been described in the scientific literature. The transcription factor Nrf2 is a key regulator of cellular defense against oxidative stress by inducing the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). nih.govnih.govmdpi.comwhoi.edu Studies detailing the impact of this compound on this protective pathway are not available.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation (e.g., Enzyme Binding, Receptor Modulation)

While direct molecular targets of 2-(Furan-2-yl)-4-hydroxypyridine are not extensively documented, analysis of its structural motifs—the furan (B31954) ring and the 4-hydroxypyridine (B47283) core—allows for informed hypotheses based on related compounds.

The 4-hydroxypyridine moiety is a known substrate for specific enzymes. In Arthrobacter sp., the catabolism of 4-hydroxypyridine is initiated by a flavin-dependent monooxygenase (KpiA), which hydroxylates the ring, followed by cleavage by an amidohydrolase (KpiC). mdpi.com This suggests that monooxygenases and hydrolases could be potential interacting partners for this compound. Furthermore, inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a key enzyme in tyrosine metabolism, often feature a structure capable of chelating the enzyme's active site iron atom, a function that the tautomeric pyridin-4-one form of the 4-hydroxypyridine ring could potentially perform. nih.gov

The furan moiety is present in various bioactive molecules. For instance, furan-2-yl-1H-pyrazoles have been identified as inhibitors of α-synuclein aggregation, a process implicated in Parkinson's disease. mdpi.com Another furan-containing compound, (E)-3-(furan-2-yl)-N-hydroxyacrylamide, was found to be an inhibitor of a histone deacetylase-like amidohydrolase (HDAH). physiology.org These findings indicate that enzymes such as histone deacetylases and protein aggregation pathways are plausible targets for furan-containing compounds like this compound.

Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of this compound to its molecular targets is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The 4-hydroxypyridine ring is a key participant in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. researchgate.net Crystallographic studies of structurally similar compounds, such as N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, confirm the formation of strong N—H⋯O and O—H⋯N hydrogen bonds that stabilize crystal packing. researchgate.net Similar interactions are observed in (E)-N′-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide. nih.gov These interactions are crucial for the specific recognition and binding of the ligand within a protein's active site.

Cellular Pathway Modulation (e.g., PKC delta and p38 signaling in Nrf2 translocation)

Research into compounds with similar structures provides insight into the potential cellular pathways modulated by this compound. Key among these is the Nrf2 antioxidant response pathway.

A structurally related compound, Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has been shown to activate the Nrf2-ARE (antioxidant response element) pathway. FPP-3 treatment increases the expression of multiple antioxidative enzymes by promoting the nuclear translocation of the transcription factor Nrf2. This activation is a critical cellular defense mechanism against oxidative stress. physiology.org The activation mechanism often involves the modification of cysteine residues on Keap1, the negative regulator of Nrf2, which leads to Nrf2 release and translocation to the nucleus. Given the structural similarity, this compound may also function as an activator of this protective pathway.

Additionally, hydroxypyridine derivatives have been implicated as photosensitizers that can lead to oxidative damage and may interact with stress-activated signaling cascades like the p38 MAPK pathway. medchemexpress.com Activation of p38 signaling is a common response to cellular stress, including oxidative stress induced by various stimuli. researchgate.net

DNA Interaction Studies (e.g., DNA Intercalation)

The planar aromatic structure of this compound suggests a potential for direct interaction with DNA. Molecules containing multiple aromatic rings, such as furans and pyridines, can bind to DNA through several modes, including intercalation and groove binding.

Intercalation: This binding mode involves the insertion of the planar aromatic rings between the base pairs of the DNA double helix. This is a common mechanism for platinum(IV) complexes containing pyridine ligands and for ruthenium(II) complexes, which exhibit a "light-switch" effect, where their luminescence increases upon intercalation into the hydrophobic environment of the DNA helix.

Groove Binding: Ligands can also bind non-covalently within the major or minor grooves of DNA. This interaction is often driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.

Studies on aroylhydrazones bearing a furan ring, such as 4-N-[(Z)-furan-2-ylmethylidene]-4-hydroxy-benzohydrazide, have shown that their transition metal complexes can bind to and cleave DNA. This suggests that this compound, particularly when complexed with a metal ion, could exhibit similar DNA-interacting properties, potentially acting as a lead structure for the development of DNA-targeting agents.

Enzyme Kinetics and Inhibition Mechanisms (e.g., Mixed-type inhibition)

The study of enzyme kinetics provides a quantitative understanding of how a compound affects enzyme activity. While specific kinetic data for this compound is limited, analysis of related furan-containing inhibitors offers valuable mechanistic insights.

One detailed study investigated the inhibition of a histone deacetylase-like amidohydrolase (HDAH) by (E)-3-(furan-2-yl)-N-hydroxyacrylamide. physiology.org The study revealed a reversible, three-step binding mechanism involving a fast pre-equilibrium followed by two conformational changes of the enzyme-inhibitor complex.

Table 1: Kinetic Parameters for HDAH Inhibition This table presents data for the inhibitor (E)-3-(furan-2-yl)-N-hydroxyacrylamide as an illustrative example of the kinetic analysis of a furan-containing compound.

Parameter Value Description
Kd (apparent) 1.9 μM Apparent equilibrium dissociation constant. physiology.org
K1 0.28 x 106 M-1 Association constant of the initial fast pre-equilibrium. physiology.org
k2 6.6 s-1 Forward rate constant of the first conformational change. physiology.org
k-2 1.5 s-1 Reverse rate constant of the first conformational change. physiology.org
k3 0.8 s-1 Forward rate constant of the second conformational change. physiology.org
k-3 0.3 s-1 Reverse rate constant of the second conformational change. physiology.org

Source: Adapted from reference physiology.org

The 4-hydroxypyridine ring of the title compound can exist in tautomeric equilibrium with its keto form, 4-pyridone. This keto-enol tautomerism could be crucial for certain inhibition mechanisms. For example, some triketone-type inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) function by chelating the enzyme's active-site ferric ion via their 1,3-diketone moiety, which is structurally analogous to the keto form of 4-hydroxypyridine. nih.gov This suggests a potential mechanism whereby this compound could inhibit metalloenzymes.

In Vitro Metabolic Stability and Reactive Metabolite Formation Research (focus on furan ring oxidation mechanisms)

The metabolic fate of a compound is a critical determinant of its biological activity and potential for toxicity. For molecules containing a furan ring, a primary metabolic pathway involves oxidation by cytochrome P450 (P450) enzymes.

This bioactivation process is not benign; it generates reactive electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, potentially triggering toxicity. The oxidation of the furan ring can proceed through two main proposed mechanisms, leading to either a furanyl epoxide or a cis-enedione. The resulting intermediate is often highly reactive and unstable.

Table 2: Furan-Containing Compounds and Their Metabolic Activation

Compound Source/Use Biological Effect Proposed Reactive Metabolite
Furan Industrial chemical, environmental contaminant Potent liver toxicant and carcinogen in rodents. cis-2-Butene-1,4-dial (BDA).
4-Ipomeanol Moldy sweet potatoes Lung and liver toxicant. Enedione.
Teucrin A Germander extracts Human and mouse liver toxicant. Furanyl epoxide and/or enedione.
Prazosin Antihypertensive drug No evidence of safety issues despite furan ring oxidation being a major metabolic pathway. Ring-opened carboxylic acid derivative.

Source: Adapted from reference

The oxidation of the furan moiety in this compound is expected to follow this general pathway. The resulting reactive metabolites could potentially alkylate proteins or DNA, which underscores the importance of metabolic studies. However, it is also important to note that furan ring oxidation does not invariably lead to toxicity, as exemplified by the drug prazosin, where the ring-opened metabolite is safely excreted. Therefore, comprehensive metabolic profiling is essential to fully characterize the disposition and safety profile of this compound.

Future Research Directions and Therapeutic Potential Preclinical Focus

Design of Novel Analogues with Enhanced Potency and Selectivity

The core structure of 2-(furan-2-yl)-4-hydroxypyridine offers a versatile backbone for chemical modification to enhance biological activity. Future research will likely concentrate on systematic structural modifications to improve both the potency and selectivity of these compounds for specific biological targets.

One approach involves the strategic placement of hydroxyl groups on phenyl rings attached to the central pyridine (B92270) core. For instance, in a series of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, which are structurally related to the core compound, it was found that the position of hydroxyl groups significantly impacts activity. Compounds with hydroxyl groups at the meta or para position of a 2-phenyl ring, combined with a hydroxyl group at any position (ortho, meta, or para) of a 4-phenyl ring, showed the most potent inhibitory activity against topoisomerase II and strong cytotoxicity against cancer cell lines. nih.gov

Another strategy involves the replacement of the furan (B31954) ring with other heterocycles to probe structure-activity relationships (SAR). In studies of furan-amidine analogues, the furan ring was substituted with heterocycles like imidazole, N-methylimidazole, oxazole, and thiophene (B33073) to assess the impact on the inhibition of the enzyme NQO2. nih.gov Similarly, modifying the linker between the core scaffolds, such as replacing an amidine group with an imidate, reversed amidine, or N-arylamide, is another key area for exploration to improve properties like solubility and basicity while retaining or enhancing target engagement. nih.gov The 2,4-diaminopyrimidine (B92962) moiety, a related scaffold, has also been successfully used to design potent kinase inhibitors, indicating that modifications to the pyridine core itself are a viable strategy. nih.gov

Table 1: Structure-Activity Relationship Insights for Furan-Containing Compounds

Compound Series Modification Strategy Impact on Activity Reference
Dihydroxylated 2,4-diphenyl-6-aryl pyridines Placement of -OH groups on phenyl rings Hydroxyl groups at specific positions (meta/para on 2-phenyl, any on 4-phenyl) yielded the most potent topoisomerase II inhibition and cytotoxicity. nih.gov
Furan-amidines Isosteric replacement of the furan ring (with imidazole, oxazole, thiophene) Analogues showed lower NQO2 inhibitory activity than the lead furan-amidine, providing key SAR data. nih.gov
Furan-amidines Modification of the linker group (amidine replaced with imidate, N-arylamide, etc.) Aimed to improve solubility and decrease basicity while probing NQO2 activity. nih.gov
2,4-diaminopyrimidine hydrazones Addition of hydrazone moiety and various substitutions Resulted in potent anti-proliferative effects against thyroid cancer cells and strong FAK inhibitory potency. nih.gov

Exploration of New Biological Targets and Pathways

While initial studies have identified some biological targets for furan-pyridine derivatives, a significant area for future work is the discovery and validation of new molecular targets and the elucidation of the pathways they modulate.

Currently, known targets for related structures include enzymes critical for cell proliferation and survival. For example, certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives act as potent poisons of DNA Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.gov Another identified target is NRH: quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer chemotherapy and malaria, which is potently inhibited by furan-amidine compounds. nih.gov Furthermore, derivatives of the related 2,4-diaminopyrimidine scaffold have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival. nih.gov

Future research should employ target identification techniques, such as proteomic profiling and biochemical screening, to uncover additional targets. The broad-spectrum antimicrobial and anthelmintic activities observed in some Schiff bases derived from furan-2-carbaldehyde suggest that these compounds may interact with targets in metabolic or structural pathways unique to these organisms. researchgate.net

Development of In Vitro and In Vivo Preclinical Models for Specific Disease Areas

To translate the therapeutic potential of this compound analogues into clinical applications, robust preclinical models are essential. Future research must focus on developing and utilizing specific in vitro and in vivo models that accurately reflect human diseases.

For anticancer applications, a range of human cancer cell lines can be used for initial screening. Studies on related compounds have demonstrated significant antiproliferative activity against colon cancer (HCT15), leukemia (K562), and thyroid cancer (TPC-1) cell lines. nih.govnih.gov For infectious diseases, in vitro models such as the growth inhibition of Plasmodium falciparum (the parasite responsible for malaria) have proven effective for evaluating antimalarial potential, with one oxazole-amidine analogue showing an IC₅₀ value of 0.3 μM. nih.gov Similarly, screening against various Gram-positive and Gram-negative bacterial strains, as has been done for related ketohydrazide Schiff bases, can identify potential antibacterial agents. researchgate.net

Following promising in vitro results, progression to in vivo models is a critical step. This involves using animal models, such as xenograft models for cancer where human tumors are grown in immunocompromised mice, to evaluate the efficacy and pharmacokinetics of lead compounds. For infectious diseases, relevant animal models of infection would be necessary to confirm the in vitro findings.

Table 2: Preclinical Models for Evaluating Furan-Pyridine Derivatives

Disease Area In Vitro Model Example Finding Reference
Cancer Human cancer cell lines (HCT15, K562) Significant antiproliferative activity and cytotoxicity observed. nih.gov
Cancer FAK-overexpressing thyroid cancer cells (TPC-1) IC₅₀ values ranging from 0.113 to 1.460 μM for novel hydrazone derivatives. nih.gov
Malaria Plasmodium falciparum growth inhibition assay An oxazole-amidine analogue showed an IC₅₀ of 0.3 μM. nih.gov
Bacterial Infections Panel of Gram-positive and Gram-negative bacteria Synthesized Schiff bases showed in vitro antibacterial activity. researchgate.net
Helminthiasis Earthworm models (Pheritima posthuma, Perionyx excavates) Schiff bases demonstrated significant anthelmintic activity. researchgate.net

Advanced Computational Modeling for Rational Drug Design

Advanced computational techniques are indispensable tools for accelerating the drug discovery process for this compound derivatives. These in silico methods allow for the rational design of new analogues with improved properties before their costly and time-consuming chemical synthesis and biological testing. nih.gov

Molecular docking and binding mode analysis are powerful methods to understand and predict how these compounds interact with their biological targets. For instance, preliminary molecular docking was used to rationalize the observed structure-activity relationship for a series of furan-amidine analogues targeting the NQO2 enzyme. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. This information guides the design of new derivatives with optimized interactions.

Pharmacophore modeling and virtual screening can also be employed to identify novel compounds from large chemical libraries that are likely to be active against a specific target. nih.gov By building a model based on the known active compounds, researchers can filter for new molecules that possess the essential chemical features required for biological activity, streamlining the discovery of new leads.

Investigation of Multi-Targeting Strategies

A growing paradigm in drug discovery is the development of multi-target agents, which can simultaneously modulate multiple biological pathways. nih.gov This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. nih.govnih.gov The this compound scaffold is well-suited for the development of such polypharmacological agents.

A multi-target strategy can offer advantages over single-target drugs or combination therapies, including a potentially lower risk of drug-drug interactions and a simplified pharmacokinetic profile. mdpi.com Research could focus on rationally designing single molecules that are active against several relevant targets. For example, one could aim to combine NQO2 inhibition and topoisomerase II poisoning within a single furan-pyridine derivative for a synergistic anticancer effect. The development of a single drug that acts on different targets is a potential strategy to overcome the challenge of drug resistance. nih.gov This can be achieved by linking, fusing, or merging pharmacophores from known inhibitors of different targets. nih.gov The broad-spectrum activity of some furan derivatives already hints at a potential multi-target mechanism of action, making this a fertile ground for future investigation. researchgate.netscirp.org

Q & A

Q. What are the optimal synthetic routes for 2-(Furan-2-YL)-4-hydroxypyridine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between furan derivatives and hydroxypyridine precursors. Key steps include:
  • Nucleophilic substitution at the pyridine ring, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • pH and temperature control : Maintain pH 7–8 (using NaOH or K₂CO₃) and temperatures between 60–80°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity. Confirm purity via HPLC (retention time ~12.5 min) .

Table 1 : Example Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄, DMF70665
2NaOH, EtOH25290

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer : Use multimodal analytical techniques :
  • NMR : Look for characteristic signals:
  • ¹H NMR: δ 8.2–8.4 ppm (pyridine-H), δ 6.3–6.5 ppm (furan-H), δ 4.9 ppm (-OH) .
  • ¹³C NMR: δ 160–165 ppm (C-OH), δ 110–115 ppm (furan-C) .
  • Mass Spectrometry : ESI-MS m/z 189.2 [M+H]⁺ .
  • X-ray Crystallography : For single-crystal studies, use SHELXL for refinement (R-factor < 0.05) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Conduct solubility screening :
  • Polar solvents : Soluble in DMSO (>50 mg/mL), methanol (20 mg/mL), and ethanol (15 mg/mL) at 25°C .
  • Nonpolar solvents : Insoluble in hexane and diethyl ether.
  • pH-dependent solubility : Protonation of the hydroxyl group enhances solubility in acidic media (e.g., pH 2–3) .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxyl group acts as a directing group and stabilizes intermediates :
  • Suzuki-Miyaura Coupling : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) to functionalize the pyridine ring. The hydroxyl group directs coupling to the C3 position .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C-O stretch at 1250 cm⁻¹ diminishes as coupling proceeds) .
  • Side reactions : Competing oxidation of the hydroxyl group can occur; suppress with antioxidants like BHT (0.1 wt%) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include disorder in the furan ring and hydrogen bonding networks :
  • Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data (d-spacing < 0.8 Å) .
  • Refinement : Apply SHELXL constraints (DFIX, SIMU) to model disordered atoms. Hydrogen bonds (O-H···N) can be resolved using Fourier difference maps .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve R-factor convergence .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine docking studies and QSAR models :
  • Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). The hydroxyl group forms H-bonds with Arg120 .
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with IC₅₀ data from cytotoxicity assays (e.g., MTT protocol ).
  • ADMET prediction : SwissADME predicts moderate bioavailability (F = 60%) and blood-brain barrier penetration (logBB = -0.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.